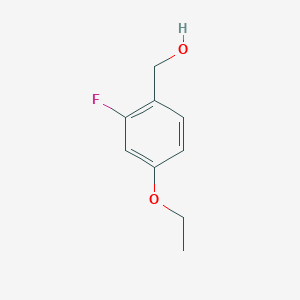

(4-Ethoxy-2-fluorophenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYFXEFXXGGUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways to 4 Ethoxy 2 Fluorophenyl Methanol

Classical Approaches for Aryl Alcohol Synthesis Applicable to the Compound

Traditional methods for the synthesis of aryl alcohols, such as (4-Ethoxy-2-fluorophenyl)methanol, primarily rely on the transformation of carbonyl compounds. These well-established reactions are fundamental in organic synthesis.

Nucleophilic Addition Reactions to Carbonyl Precursors (e.g., Grignard or Organolithium Reagents)

The addition of organometallic reagents, such as Grignard and organolithium compounds, to carbonyl precursors is a cornerstone of C-C bond formation and alcohol synthesis. libretexts.orgmasterorganicchemistry.com For the preparation of this compound, this would involve the reaction of a suitable organometallic reagent with 4-ethoxy-2-fluorobenzaldehyde.

Grignard Reagents: These reagents, with the general formula RMgX, act as nucleophilic carbanions. libretexts.orglibretexts.org The reaction with an aldehyde proceeds via nucleophilic attack on the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the secondary alcohol. masterorganicchemistry.comlibretexts.org While highly effective, Grignard reactions require anhydrous conditions as they react with water. libretexts.org The presence of other reactive functional groups in the starting materials can also be a limitation. libretexts.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) are potent nucleophiles and strong bases. libretexts.orgwikipedia.org They react with aldehydes to form secondary alcohols. libretexts.org Their high reactivity necessitates careful handling under inert atmospheres and low temperatures. wikipedia.org The choice of solvent is also crucial, with ethers like diethyl ether being common, though reactions with the solvent can occur. libretexts.org

A general representation of this synthetic approach is shown below:

4-Ethoxy-2-fluorobenzaldehyde + Organometallic Reagent (e.g., CH₃MgBr or CH₃Li) → this compound

This method is versatile, allowing for the introduction of various alkyl or aryl groups. However, the high basicity of these reagents can lead to side reactions if acidic protons are present in the substrate. libretexts.org

Reduction of Corresponding Carboxylic Acid Derivatives or Aldehydes

The reduction of carbonyl compounds is a direct and widely used method for the synthesis of alcohols. ncert.nic.in In the context of producing this compound, the corresponding aldehyde, 4-ethoxy-2-fluorobenzaldehyde, is the most direct precursor.

Reduction of Aldehydes: Aldehydes can be readily reduced to primary alcohols using a variety of reducing agents. ncert.nic.in Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is also an effective method. ncert.nic.inresearchgate.net

| Precursor | Product | Reagents | Notes |

| 4-Ethoxy-2-fluorobenzaldehyde | This compound | NaBH₄, LiAlH₄, or Catalytic Hydrogenation | A direct and high-yielding transformation. |

| 4-Ethoxy-2-fluorobenzoic acid | This compound | LiAlH₄ | A stronger reducing agent is required for carboxylic acids. |

The synthesis of the precursor, 4-ethoxy-2-fluorobenzaldehyde, can be accomplished by the etherification of 2-fluoro-4-hydroxybenzaldehyde (B1296990) with iodoethane (B44018) in the presence of a base like potassium carbonate. chemicalbook.com

Advanced and Sustainable Synthetic Protocols for Substituted Methanols

Modern synthetic chemistry increasingly focuses on the development of more efficient, selective, and environmentally benign methods. These advanced protocols often utilize catalytic systems to achieve transformations under milder conditions.

Catalytic Hydrogenation and Asymmetric Transfer Hydrogenation Methods

Catalytic hydrogenation is a powerful technique for the reduction of carbonyl compounds. researchgate.netgoogle.com This method involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or ruthenium. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, Ru/CMK-3 has been shown to be an effective catalyst for the hydrogenation of various substituted benzaldehydes. researchgate.net

Asymmetric Transfer Hydrogenation: For the synthesis of chiral alcohols, asymmetric transfer hydrogenation (ATH) is a valuable technique. This method typically uses a hydrogen donor, such as isopropanol, and a chiral transition metal catalyst to achieve high enantioselectivity. researchgate.netcapes.gov.brnih.gov Iron complexes have emerged as effective catalysts for the ATH of ketones like acetophenone, providing a pathway to chiral phenylethanols. capes.gov.brnih.gov While not directly applied to this compound in the provided literature, the principle could be extended to the reduction of a corresponding ketone precursor to yield a chiral version of the target alcohol.

Transition Metal-Catalyzed Cross-Coupling Reactions as Precursors to the Compound

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct route to the final alcohol, these methods are crucial for synthesizing the necessary precursors. For example, nickel-catalyzed cross-electrophile arylation of benzyl (B1604629) alcohols has been demonstrated, showcasing the potential for direct functionalization of the alcohol moiety. dicp.ac.cnnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to construct diarylmethanes from benzyl alcohols, indicating the possibility of modifying the aromatic ring of a benzyl alcohol derivative. rsc.org Furthermore, nickel, iron, or cobalt catalysts can facilitate the direct cross-coupling of benzyl alcohols with Grignard reagents, offering a direct pathway to functionalized diarylmethanes. acs.orgthieme-connect.com

Recent advancements have also shown that thiobenzoic acid can catalyze the Cα–H cross-coupling of benzyl alcohols with α-ketoacid derivatives, a reaction that can be enhanced by a metal-based photoredox catalyst. acs.org

Green Chemistry Principles Applied to Benzyl Alcohol Production Methodologies

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. wjpmr.com In the context of benzyl alcohol synthesis, this includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste. wjpmr.com

One approach is the development of green catalytic methods for reactions such as the benzylation of anisole (B1667542) using benzyl alcohol as the alkylating agent, catalyzed by a heteropoly-organic acid salt ionic liquid. google.com Photocatalytic methods using visible light and molecular oxygen as a green oxidant have also been developed for the conversion of carboxylic acids to alcohols. organic-chemistry.org

Furthermore, the use of solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), has been shown to be a superior alternative to traditional ethereal solvents in Grignard reactions, notably in suppressing side reactions. rsc.org Electro-organic synthesis in biphasic systems also presents a sustainable approach to producing substituted benzyl alcohol derivatives. youtube.com

Regioselective and Chemoselective Considerations in the Synthesis of the Compound

The successful synthesis of this compound hinges on two critical aspects of chemical selectivity: regioselectivity in the initial etherification step and chemoselectivity in the final reduction step. The substitution pattern of the aromatic ring, featuring both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, plays a significant role in directing these transformations.

The primary synthetic pathway commences with 2-fluoro-4-hydroxybenzaldehyde as the starting material. The first step involves the etherification of the hydroxyl group to an ethoxy group. This reaction is generally achieved by treating the phenol (B47542) with an ethylating agent, such as iodoethane, in the presence of a base like potassium carbonate. chemicalbook.com The regioselectivity of this step is inherently controlled by the starting material, as the hydroxyl group is at a specific position.

The more nuanced challenge lies in the subsequent reduction of the aldehyde functionality to a primary alcohol without affecting the other substituents on the aromatic ring or the newly formed ether linkage. This is a matter of chemoselectivity. Aldehydes are generally more reactive towards nucleophilic reducing agents than other functional groups that might be present on an aromatic ring, such as an ether or a halide. cdnsciencepub.comcdnsciencepub.com

The reduction of the intermediate, 4-ethoxy-2-fluorobenzaldehyde, to this compound is typically accomplished using a mild reducing agent. Sodium borohydride (NaBH4) is a commonly employed reagent for this type of transformation due to its excellent chemoselectivity for aldehydes and ketones over other functional groups. cdnsciencepub.comcdnsciencepub.comrsc.org The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), at controlled temperatures. cdnsciencepub.com

The electron-donating nature of the para-ethoxy group and the electron-withdrawing nature of the ortho-fluoro group influence the reactivity of the aldehyde. The ethoxy group increases electron density on the ring through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the inductive effect of the fluorine atom withdraws electron density, potentially making the carbonyl carbon more susceptible to nucleophilic attack. In the case of 4-ethoxy-2-fluorobenzaldehyde, these opposing electronic effects modulate the reactivity, but the aldehyde remains highly susceptible to reduction by hydride reagents.

The key to a successful synthesis is the use of a reducing agent that is powerful enough to reduce the aldehyde efficiently but not so reactive as to cause unwanted side reactions, such as cleavage of the ether bond or reduction of the aromatic ring. Sodium borohydride fits these criteria well for this specific substrate.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Key Selectivity Consideration |

| Etherification | 2-Fluoro-4-hydroxybenzaldehyde | Iodoethane, K2CO3, DMF | 4-Ethoxy-2-fluorobenzaldehyde | Regioselectivity: The position of the hydroxyl group on the starting material dictates the position of the ethoxy group. |

| Reduction | 4-Ethoxy-2-fluorobenzaldehyde | Sodium Borohydride (NaBH4), Ethanol | This compound | Chemoselectivity: The aldehyde is selectively reduced in the presence of the fluoro and ethoxy substituents on the aromatic ring. |

Mechanistic Investigations and Reactivity Studies of 4 Ethoxy 2 Fluorophenyl Methanol

Mechanistic Analysis of Formation Reactions Involving the Compound (e.g., SN1 Mechanisms)

The formation of (4-ethoxy-2-fluorophenyl)methanol can be readily achieved through the reduction of its corresponding aldehyde, 4-ethoxy-2-fluorobenzaldehyde. This transformation is typically accomplished using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) from NaBH₄ onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the final benzylic alcohol product.

While the synthesis of this compound itself commonly involves reduction, the reactivity of its benzylic position is pertinent to nucleophilic substitution reactions, particularly those proceeding through an Sₙ1 mechanism. The stability of the potential carbocation intermediate is a determining factor in such reactions. The benzylic position is inherently stabilized by resonance, allowing the positive charge to be delocalized over the aromatic ring. organic-chemistry.org

Oxidative Transformations of the Methanol Functionality

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 4-ethoxy-2-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, and various reagents can be employed to achieve this under mild conditions, preventing over-oxidation to the carboxylic acid. wikipedia.orgchemguide.co.uk

Common methods for this oxidation include the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or activated dimethyl sulfoxide (B87167) (DMSO) systems like the Swern oxidation. wikipedia.orgnumberanalytics.com The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO at low temperatures, is known for its high yields and tolerance of a wide range of functional groups. wikipedia.orgnumberanalytics.comorganic-chemistry.org More contemporary and environmentally benign methods often employ catalytic systems with a terminal oxidant like molecular oxygen. organic-chemistry.orgnih.gov For instance, palladium nanoparticles supported on materials like aluminum oxy-hydroxide have been shown to be effective catalysts for the aerobic oxidation of benzylic alcohols. nih.gov

The choice of oxidant and reaction conditions can be tailored to achieve high yields and selectivity. Below is a table summarizing various methods applicable to the oxidation of substituted benzylic alcohols, which are representative of the transformation of this compound.

| Oxidizing System | Typical Substrate | Product | Yield (%) | Reference |

| Pyridine (B92270) N-oxide, Ag₂O | Substituted Benzyl (B1604629) Halides | Corresponding Aldehydes | Good | nih.gov |

| Pd/AlO(OH), O₂, Ultrasound | 2-Fluorobenzyl alcohol | 2-Fluorobenzaldehyde | 75 | nih.gov |

| Eosin Y, O₂, Blue LED | Substituted Benzyl Alcohols | Corresponding Aldehydes | 68-93 | organic-chemistry.org |

| Cu(II) complex, TEMPO, O₂ | Substituted Benzyl Alcohols | Corresponding Aldehydes | Moderate to High | researchgate.net |

| PCC | Primary Alcohols | Aldehydes | Good | chemguide.co.uk |

| DMSO, Oxalyl Chloride (Swern) | Primary Alcohols | Aldehydes | High | wikipedia.orgnumberanalytics.com |

Etherification and Esterification Pathways of the Hydroxyl Group

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to form a variety of derivatives.

Etherification: The Williamson ether synthesis provides a classic and versatile route to ethers. nih.govresearchgate.netnih.govnih.govorganic-chemistry.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the ether. researchgate.netnih.gov For the synthesis of an ether from this compound, the alcohol would first be treated with a base like NaH, followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide).

Esterification: Esters can be prepared from this compound through several methods. The Fischer esterification involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst. thinkswap.comresearchgate.netquora.com This is an equilibrium process, and the yield can be improved by removing water as it is formed. A more reactive approach involves the use of an acyl chloride or an acid anhydride. iiste.orglibretexts.org For example, reacting this compound with acetyl chloride, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, would yield (4-ethoxy-2-fluorophenyl)methyl acetate. iiste.orglibretexts.org The Mitsunobu reaction offers another mild method for esterification, proceeding with inversion of configuration if the alcohol is chiral. organic-chemistry.orgnih.govnih.gov

| Reaction Type | Reagents | Product Type | General Yield | Reference |

| Williamson Ether Synthesis | 1. NaH2. Alkyl Halide | Ether | Good-Excellent | researchgate.netnih.gov |

| Fischer Esterification | Carboxylic Acid, H⁺ catalyst | Ester | Moderate-Good | researchgate.netquora.com |

| Acylation with Acyl Chloride | Acyl Chloride, Pyridine | Ester | High-Excellent | iiste.orglibretexts.org |

| Acylation with Acid Anhydride | Acid Anhydride, (catalyst) | Ester | Good-High | thinkswap.comreddit.com |

| Mitsunobu Reaction | Carboxylic Acid, DEAD, PPh₃ | Ester | Good-High | organic-chemistry.orgnih.gov |

Reactivity of the Aromatic Ring: Electrophilic and Nucleophilic Aromatic Substitution Considerations

The substituents on the benzene (B151609) ring of this compound dictate its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the aromatic ring acts as a nucleophile. masterorganicchemistry.comminia.edu.egmasterorganicchemistry.com The ethoxy group at the para-position is a powerful activating group and an ortho-, para-director due to its ability to donate electron density into the ring through resonance. The fluorine atom at the ortho-position, while being a halogen and generally deactivating due to its strong inductive electron withdrawal, is also an ortho-, para-director because of its ability to stabilize the intermediate carbocation (arenium ion) through resonance donation from its lone pairs. researchgate.netlibretexts.org The combined effect of a strongly activating ortho-, para-directing ethoxy group and a deactivating ortho-, para-directing fluoro group will result in a highly activated ring towards electrophilic attack. The incoming electrophile will be directed to the positions ortho and para to the activating ethoxy group, and ortho and para to the fluoro group. The positions ortho to the ethoxy group (and meta to the fluoro group) and the position ortho to the fluoro group (and meta to the ethoxy group) will be the most likely sites of substitution.

Nucleophilic Aromatic Substitution (NAS): In NAS reactions, the aromatic ring is attacked by a nucleophile, and a leaving group is displaced. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org These reactions are favored by the presence of strong electron-withdrawing groups on the ring. masterorganicchemistry.comlibretexts.org In the case of this compound, the fluorine atom could potentially act as a leaving group in a NAS reaction. The ethoxy group, being electron-donating, would disfavor such a reaction. However, the presence of other strong electron-withdrawing groups on the ring could facilitate this transformation. masterorganicchemistry.comyoutube.com It is noteworthy that in many NAS reactions, fluoride (B91410) is a surprisingly good leaving group, often better than other halides, because the rate-determining step is the attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine. youtube.com

Radical Chemistry Involving the (4-Ethoxy-2-fluorophenyl)methyl Moiety

The benzylic C-H bond in this compound is susceptible to homolytic cleavage to form a (4-ethoxy-2-fluorophenyl)methyl radical. Benzylic radicals are significantly more stable than simple alkyl radicals due to the delocalization of the unpaired electron into the aromatic π-system. masterorganicchemistry.com

The stability of this radical, and thus the ease of its formation, is influenced by the electronic properties of the substituents on the aromatic ring. Both electron-donating and electron-withdrawing groups can stabilize a benzylic radical by delocalizing the spin density. nih.gov Therefore, both the para-ethoxy and ortho-fluoro substituents are expected to contribute to the stabilization of the (4-ethoxy-2-fluorophenyl)methyl radical. The bond dissociation energy (BDE) of the benzylic C-H bond is a key parameter in assessing the ease of radical formation. libretexts.orgresearchgate.net For substituted toluenes, it has been shown that electron-donating groups and, to a lesser extent, electron-withdrawing groups lower the benzylic C-H BDE. nih.gov This suggests that the (4-ethoxy-2-fluorophenyl)methyl moiety would readily participate in radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions.

Derivatization and Functionalization Strategies Employing 4 Ethoxy 2 Fluorophenyl Methanol

Formation of Ethers and Esters from the Hydroxyl Group of the Compound

The primary alcohol functionality of (4-ethoxy-2-fluorophenyl)methanol is readily converted into ethers and esters, two of the most fundamental derivatives in organic synthesis.

Ether Synthesis: The formation of ethers from this compound can be effectively achieved through the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comyoutube.com This potent nucleophile then undergoes an SN2 reaction with a primary alkyl halide or sulfonate (e.g., tosylate) to yield the desired ether. masterorganicchemistry.com The choice of solvent for this reaction often includes polar aprotic options like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) when using hydride bases. masterorganicchemistry.com An alternative, milder approach utilizes silver oxide (Ag₂O) as the base, which allows the reaction to proceed without pre-forming the alkoxide. libretexts.org

Esterification: The hydroxyl group can be acylated to form esters through several established methods. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach. youtube.com To drive the equilibrium towards the product, the reaction is typically heated. youtube.com A more reactive method involves the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). researchgate.net This method is generally faster and can be performed under milder conditions. For instance, reacting this compound with an acyl chloride would produce the corresponding ester with high efficiency. researchgate.net

Table 1: General Methods for Ether and Ester Formation

| Transformation | Reagents & Conditions | Product Type |

|---|

Functionalization of the Aromatic Ring System

The substituted phenyl ring of this compound offers sites for further functionalization, allowing for the introduction of new chemical handles and the construction of more elaborate molecular architectures.

The electronic properties of the existing ethoxy and fluoro substituents direct the position of subsequent electrophilic aromatic substitution reactions. The ethoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. Considering the substitution pattern, the most likely positions for electrophilic attack are ortho and meta to the hydroxymethyl group. For example, bromination of the ring could lead to the formation of (3-bromo-2-ethoxy-4-fluorophenyl)methanol. The existence of this specific compound confirms the viability of such halogenation reactions. aobchem.com

The introduction of a halogen, such as bromine or iodine, onto the aromatic ring (as described in 4.2.1) creates a substrate suitable for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com Reactions like the Suzuki coupling (using boronic acids), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) can be employed. youtube.comnih.gov

For example, a brominated derivative of this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a biaryl structure. The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst into the aryl-halide bond, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. youtube.com The phenylchalcogenyl group has also been noted to play an important role in facilitating some palladium-catalyzed cross-coupling reactions under mild, ligand-free conditions. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Reagents | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst, Base (e.g., Na₂CO₃) | Aryl-Aryl |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base (e.g., Et₃N) | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne |

Utilization of the Compound as a Building Block in Heterocyclic Compound Synthesis

Substituted benzyl (B1604629) alcohols and their derivatives are valuable precursors in the synthesis of various heterocyclic systems. The functional groups on this compound can participate in cyclization reactions to form rings. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then undergo condensation reactions with various nucleophiles to build heterocyclic frameworks like pyrimidines or thiazoles. nih.gov

Furthermore, derivatives of the parent compound can be used. For example, after conversion to an α-halo ketone, it could react with thiourea (B124793) or thioamides to construct thiazole (B1198619) rings. Similarly, reactions with hydrazines could yield pyrazole (B372694) derivatives. nih.gov The strategic placement of the ethoxy and fluoro groups can influence the properties and biological activity of the resulting heterocyclic compounds.

Protecting Group Strategies for the Hydroxyl Functionality and Aromatic Substituents

In multi-step syntheses, it is often necessary to temporarily mask the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. organic-chemistry.org This is achieved by converting the alcohol into a protected form, which is stable to the subsequent reaction conditions but can be easily removed later. organic-chemistry.orgnih.gov

Common protecting groups for primary alcohols like this compound include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or the more robust tert-butyldimethylsilyl (TBDMS). masterorganicchemistry.comharvard.edu These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. harvard.edu Silyl ethers are generally stable to a wide range of non-acidic conditions and are readily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comharvard.edu

Table 3: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF or H⁺ |

| Triethylsilyl Ether | TES | TES-Cl, Imidazole | TBAF or H⁺ |

| Methoxymethyl Ether | MOM | MOM-Cl, Base (e.g., DIPEA) | Acid (e.g., HCl in MeOH) |

| Tetrahydropyranyl Ether | THP | Dihydropyran (DHP), Acid (cat.) | Aqueous Acid |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Ethoxy 2 Fluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR, COSY, HSQC, NOESY)

While specific, publicly available NMR spectra for (4-Ethoxy-2-fluorophenyl)methanol are scarce, the expected chemical shifts and coupling constants can be reliably predicted based on the analysis of structurally related compounds, such as 2-fluorobenzyl alcohol, 4-ethoxybenzyl alcohol, and other substituted benzyl (B1604629) alcohols. nih.govpnnl.govnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), and the ethoxy group protons (OCH₂CH₃). The aromatic region would likely display complex splitting patterns due to the presence of the fluorine substituent and the ethoxy group. The chemical shifts of the aromatic protons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. The benzylic protons would appear as a singlet, or a triplet if coupled to the hydroxyl proton. The ethoxy group would present as a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. pnnl.gov The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon bearing the ethoxy group shifted downfield and the carbon attached to fluorine also showing a significant shift.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance would be expected for the fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the ethoxy group and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could be used to probe the preferred conformation of the hydroxymethyl group relative to the aromatic ring and the ethoxy group. libretexts.org

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.7 - 7.3 |

| CH₂OH | ~4.6 |

| OCH₂ | ~4.0 |

| CH₃ | ~1.4 |

| OH | Variable |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-O | 155 - 159 |

| Aromatic C-H | 105 - 130 |

| Aromatic C-C | 120 - 140 |

| CH₂OH | ~60 |

| OCH₂ | ~64 |

| CH₃ | ~15 |

Applications in Investigating Conformational Dynamics and Equilibria in Related Systems

The study of conformational dynamics in substituted benzyl alcohols is crucial for understanding their reactivity and biological activity. In solution, the hydroxymethyl group can rotate around the bond connecting it to the aromatic ring, leading to different conformational isomers. The presence of substituents, such as the fluorine and ethoxy groups in this compound, can significantly influence the conformational equilibrium. nih.govnewdrugapprovals.org

NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), are instrumental in studying these dynamics. For instance, in related fluorinated benzyl alcohols, intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can stabilize certain conformations. nih.gov The ethoxy group, with its steric bulk and electronic effects, will also play a role in determining the preferred orientation of the hydroxymethyl group. sigmaaldrich.com Low-temperature NMR studies can be employed to slow down the conformational exchange, potentially allowing for the direct observation of individual conformers.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov

For this compound (C₉H₁₁FO₂), the expected exact mass is 170.0743 g/mol . libretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170.

The fragmentation of benzyl alcohol derivatives is well-documented. wordpress.comnist.gov Common fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: [M-1]⁺ at m/z 169.

Loss of a hydroxyl radical (•OH): [M-17]⁺ at m/z 153.

Loss of the hydroxymethyl radical (•CH₂OH): [M-31]⁺ at m/z 139.

Loss of an ethyl radical (•C₂H₅) from the ethoxy group: [M-29]⁺ at m/z 141, followed by further fragmentation.

Cleavage of the ethoxy group to lose an ethoxy radical (•OC₂H₅): [M-45]⁺ at m/z 125.

Formation of a tropylium-like ion: A characteristic fragmentation of benzyl derivatives.

| Predicted Mass Spectrometry Fragmentation for this compound | |

| m/z | Predicted Fragment |

| 170 | [M]⁺ |

| 153 | [M - OH]⁺ |

| 141 | [M - C₂H₅]⁺ |

| 139 | [M - CH₂OH]⁺ |

| 125 | [M - OC₂H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, characteristic vibrational bands would be expected for the O-H, C-H (aliphatic and aromatic), C-O, C-F, and aromatic C=C bonds. The O-H stretching vibration is particularly sensitive to hydrogen bonding and would appear as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibration would be observed in the fingerprint region, typically around 1200-1000 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether linkage would also be present in the fingerprint region. Analysis of the vibrational spectra of related compounds like 4-ethoxyphenol (B1293792) and other fluorinated aromatics can aid in the assignment of the observed bands.

| Predicted IR/Raman Vibrational Frequencies for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O stretch (alcohol, ether) | 1000 - 1300 |

| C-F stretch | 1000 - 1200 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry of Related Compounds

While a crystal structure for this compound is not publicly available, the analysis of crystal structures of related substituted benzyl alcohols provides valuable insights into the expected solid-state conformation and intermolecular interactions.

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hirshfeld Surface Analysis, Energy Framework Analysis)

A definitive understanding of the solid-state architecture of this compound is paramount for predicting its physicochemical properties. This requires a detailed investigation of its crystal structure, which, as of the latest searches of the Cambridge Structural Database (CSD) and Crystallography Open Database (COD), has not been publicly reported. The determination of the crystal structure via single-crystal X-ray diffraction is a prerequisite for the comprehensive analyses discussed herein.

Should the crystallographic data for this compound become available, the following analytical methodologies would be employed to elucidate its supramolecular chemistry, focusing on the intricate network of non-covalent interactions that govern its crystal packing.

Hydrogen Bonding

The primary and most influential non-covalent interaction expected in the crystal structure of this compound is hydrogen bonding, originating from the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). The ethoxy (-OCH2CH3) group's oxygen atom and the fluorine atom can also serve as potential hydrogen bond acceptors.

The analysis would involve identifying and quantifying the geometry of these bonds (D–H···A, where D is the donor and A is the acceptor). Molecules are often linked by these interactions to form recognizable motifs, such as chains or dimers. For instance, in many alcohol-containing crystal structures, molecules form centrosymmetric dimers or extended chains. In a related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, the hydroxyl group forms a hydrogen bond with an ether oxygen atom of an adjacent molecule, creating a polymeric chain. cam.ac.uk A similar O-H···O interaction could be anticipated for this compound.

Illustrative Hydrogen Bond Geometry Table This table is a representative example based on analyses of similar compounds and does not represent actual data for this compound.

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Code |

|---|---|---|---|---|---|

| O1–H1···O2 | 0.82 | 1.98 | 2.795 (2) | 175 | 1-x, -y, 1-z |

| C5–H5···F1 | 0.93 | 2.55 | 3.468 (3) | 168 | x, 1/2-y, 1/2+z |

Halogen Bonding

The fluorine atom in this compound introduces the possibility of halogen bonding. A halogen bond (C–X···A) is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (A), such as an oxygen or nitrogen atom. cam.ac.uknist.gov The strength of this interaction can be influenced by the electron-withdrawing nature of the substituents on the phenyl ring. cam.ac.uk

In the crystal packing, one might observe C–F···O or C–F···π interactions, which would contribute to the supramolecular assembly. The existence and geometry of these interactions would be carefully analyzed. For example, studies on other organofluorine compounds have shown that C-H···F interactions are common, and in some cases, weak C-F···π or F···F contacts contribute to crystal stability. crystallography.net

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. crystallography.net The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact.

dₙₒᵣₘ Surface: Red spots on the dₙₒᵣₘ map indicate close intermolecular contacts (shorter than the van der Waals radii), typically corresponding to hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

For a molecule like this compound, it would be expected that H···H contacts would constitute a large portion of the surface due to the abundance of hydrogen atoms. The O···H/H···O contacts, representing hydrogen bonds, would appear as distinct "spikes" on the fingerprint plot. cam.ac.uk

Illustrative Table of Hirshfeld Surface Contact Contributions This table is a representative example based on analyses of similar compounds and does not represent actual data for this compound.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 22.1 |

| C···H / H···C | 15.8 |

| F···H / H···F | 11.2 |

| C···C | 2.5 |

| F···C / C···F | 1.6 |

Energy Framework Analysis

To further quantify the energetics of the crystal packing, energy framework analysis would be conducted. This computational method calculates the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and exchange-repulsion components.

Computational and Theoretical Chemistry Studies on 4 Ethoxy 2 Fluorophenyl Methanol and Its Analogs

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometrynih.govresearchgate.net

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it ideal for analyzing molecules of moderate size, such as substituted benzyl (B1604629) alcohols. DFT calculations are used to determine optimized geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity. nih.gov A common approach involves using hybrid functionals, like B3LYP, paired with appropriate basis sets (e.g., 6-311++G(d,p)), to provide reliable predictions of molecular properties. nih.govresearchgate.net

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the energy of the structure to predict bond lengths, bond angles, and dihedral angles. For a flexible molecule like (4-Ethoxy-2-fluorophenyl)methanol, which has rotatable bonds in its ethoxy and hydroxymethyl groups, identifying the global minimum energy conformation is crucial.

Computational chemists often perform a Potential Energy Surface (PES) scan, where key dihedral angles are systematically rotated to map out the energy landscape and identify the most stable conformer. nih.govnih.gov For instance, in a study on the analog 4-ethoxy-2,3-difluoro benzamide, a PES scan was performed by rotating a dihedral angle in the ethoxy group in 60-degree steps to locate the minimum energy structure. nih.gov A similar procedure would be essential for determining the preferred conformation of this compound.

The table below shows theoretically computed structural parameters for a related compound, 4-ethoxy-2,3-difluoro benzamide, obtained using the DFT/B3LYP method, illustrating the type of data generated from geometry optimization.

Table 1: Selected Optimized Geometrical Parameters for an Analogous Compound (4-ethoxy-2,3-difluoro benzamide)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1–C2 | 1.392 Å |

| Bond Length | C4–O10 (Ethoxy) | 1.359 Å |

| Bond Length | O10–C17 (Ethoxy) | 1.439 Å |

| Bond Angle | C3-C4-C5 | 120.1° |

| Bond Angle | C4-O10-C17 | 118.2° |

Data derived from a study on 4-ethoxy-2,3-difluoro benzamide. nih.gov

Once the molecular geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and twisting of bonds. The results can be used to predict and interpret experimental infrared (IR) and Raman spectra. nih.gov For the title molecule, which belongs to the C1 point group, it would exhibit 63 normal modes of vibration. nih.gov Comparing the calculated frequencies with experimental data helps validate the computational model.

The following table presents a selection of calculated and experimental vibrational frequencies for an analog, demonstrating the typical agreement between theory and experiment.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analog

| Vibrational Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) |

|---|---|---|

| C-H stretch (aromatic) | 3105 | 3089 |

| C-H stretch (aliphatic) | 2982 | 2988 |

| C=O stretch | 1678 | 1685 |

| C-O stretch (ethoxy) | 1271 | 1270 |

Frequencies are for the analog 4-ethoxy-2,3-difluoro benzamide. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov

A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating higher polarizability and charge transfer within the molecule. nih.govresearchgate.net From the HOMO and LUMO energy values, other global reactivity descriptors such as electronegativity (χ), chemical potential (μ), and global hardness (η) can be calculated to further quantify the molecule's reactivity. nih.gov

Table 3: Calculated Electronic Properties for an Analogous Compound

| Property | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.89 |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -1.65 |

| Energy Gap | ΔE | 5.24 |

Data derived from a study on 4-ethoxy-2,3-difluoro benzamide. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. researchgate.netresearchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ethoxy and hydroxyl groups due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a likely site for hydrogen bonding interactions. researchgate.net Such analysis is crucial for understanding how the molecule interacts with other molecules, including biological receptors. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects (General Application)researchgate.net

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations would be valuable for:

Conformational Analysis: Exploring the full range of possible conformations in a solvent, which is more representative of real-world conditions than gas-phase DFT calculations.

Solvent Effects: Explicitly modeling the interactions between the solute molecule and surrounding solvent molecules (e.g., water). This can reveal the structure of the solvent shell and its influence on the solute's conformation and reactivity. researchgate.net

Interaction Studies: Simulating the interaction of the molecule with a biological target, such as an enzyme active site, to understand binding modes and dynamics. Studies on related systems, like benzyl alcohol derivatives binding to horse liver alcohol dehydrogenase, have successfully used MD to explore these interactions. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling Principles for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. conicet.gov.arresearchgate.net The fundamental principle is that the properties of a chemical are determined by its molecular structure. cust.edu.tw

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured activity or property data.

Descriptor Calculation: Quantifying the chemical structure using numerical values called molecular descriptors. These can include constitutional, topological, geometrical, and quantum chemical parameters (like HOMO/LUMO energies). cust.edu.tw

Model Building: Using statistical methods, such as multilinear regression or machine learning algorithms, to create a mathematical equation that links the descriptors to the observed activity/property. conicet.gov.armdpi.com

Validation: Testing the model's predictive power using an external set of compounds or cross-validation techniques to ensure its reliability. conicet.gov.ar

For a series of analogs of this compound, a QSAR/QSPR study could be designed to predict properties like solubility, lipophilicity, or a specific biological activity. This approach is highly valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby saving significant time and resources. researchgate.netmdpi.com

Prediction and Rationalization of Reaction Pathways and Mechanisms

Computational chemistry provides a powerful lens through which to predict and understand the intricate details of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT), scientists can model the potential energy surface of a reaction, identifying transition states and calculating activation energies to determine the most probable reaction pathways.

For substituted benzyl alcohols like this compound, several reaction types are of significant interest. These include oxidation, etherification, and reactions involving the benzylic hydroxyl group. Computational studies on analogous systems, such as the oxidation of methanol (B129727) on copper surfaces and the dehydrogenation of methanol on various catalysts, provide a framework for predicting the behavior of this compound. up.ptrsc.org For instance, DFT calculations can elucidate the mechanism of oxidation, determining whether the reaction proceeds via a stepwise or concerted mechanism and identifying key intermediates. The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the phenyl ring will undoubtedly influence the electronic structure and, consequently, the reactivity of the benzylic alcohol.

One plausible reaction pathway for this compound is its transformation into vicinal halohydrins using N-halosuccinimides. mdpi.com Based on studies of other tertiary benzyl alcohols, it is proposed that the reaction initiates with the dehydration of the alcohol to form a corresponding alkene intermediate. mdpi.com Subsequent reaction with the N-halosuccinimide would then lead to the formation of the halohydrin. mdpi.com Computational modeling can be employed to calculate the energy barriers for both the dehydration and halogenation steps, thus rationalizing the observed product distribution.

Furthermore, the study of hydrogen atom transfer (HAT) from benzyl alcohols to radicals is another area where computational methods offer significant insights. acs.org For p-substituted benzyl alcohols, a correlation has been established between the reaction rate constants and the electronic properties of the substituents. acs.org DFT calculations can be used to determine parameters such as the α-C-H bond dissociation energy and the spin population in radical intermediates, which are crucial for predicting the HAT reactivity of this compound.

Table 1: Predicted Plausible Reaction Pathways for this compound

| Reaction Type | Proposed Mechanism | Computational Insights |

| Oxidation | Stepwise dehydrogenation to the corresponding aldehyde and then carboxylic acid. | DFT calculations can determine the activation energies for each dehydrogenation step and identify stable intermediates. The electronic effects of the ethoxy and fluoro substituents on the reaction barriers can be quantified. |

| Etherification | Acid-catalyzed SN1 or SN2 reaction with another alcohol. | Computational models can predict the stability of the benzylic carbocation intermediate (for an SN1 pathway) or the transition state energy for the nucleophilic attack (for an SN2 pathway). |

| Halogenation | Reaction with a hydrohalic acid via nucleophilic substitution. | The reaction mechanism (SN1 vs. SN2) can be predicted based on the calculated stability of the benzylic carbocation and the steric hindrance around the reaction center. |

| Benzylation | Friedel-Crafts type reaction with an aromatic compound in the presence of an acid catalyst. researchgate.net | Theoretical studies can model the formation of the benzyl cation and its subsequent electrophilic attack on the aromatic ring, providing insights into regioselectivity and reaction rates. researchgate.net |

This table presents hypothetical reaction pathways based on known reactions of analogous benzyl alcohols. Specific computational data for this compound is not currently available in the public domain.

Theoretical Modeling of Intermolecular Interactions and Binding Modes

The biological activity and material properties of molecules are intrinsically linked to their intermolecular interactions. Theoretical modeling provides a detailed picture of how this compound interacts with other molecules, including solvents, receptors, and other molecules of its kind.

Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations are employed to study these interactions. nih.gov For instance, a computational study on 4-ethoxy-N-(4-ethoxy-2-hydroxybenzylidene)benzohydrazide, a molecule also containing a 4-ethoxy phenyl group, utilized DFT to analyze intermolecular interaction energies in different molecular arrangements, such as stacking and side-to-side configurations. researchgate.net Similar approaches can be applied to this compound to understand its self-assembly and crystal packing. The fluorine atom, capable of forming halogen bonds and altering the electrostatic potential of the aromatic ring, is expected to play a significant role in these interactions.

When considering the potential biological applications of this compound, understanding its binding mode within a protein active site is crucial. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, is a primary tool for this purpose. Studies on the binding modes of substituted benzyl alcohols in enzymes like horse liver alcohol dehydrogenase have revealed that even small changes in the substituent can lead to different binding orientations, classifying them as "productive" or "non-productive" for the enzymatic reaction. nih.gov For example, 4-methylbenzyl alcohol was found to adopt a non-productive orientation in the NADH-enzyme complex. nih.gov

Computational analysis of inhibitors binding to various enzymes often involves calculating binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations can help rationalize the binding affinity and guide the design of more potent analogs. For this compound, theoretical modeling could predict its binding mode in a target protein, identifying key interactions such as hydrogen bonds from the hydroxyl group, π-π stacking of the phenyl ring, and potential halogen bonds involving the fluorine atom.

Table 2: Key Intermolecular Interactions Involving this compound and their Theoretical Investigation

| Interaction Type | Description | Computational Method | Predicted Importance |

| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor. | Quantum Mechanics (DFT), Molecular Dynamics (MD) | High: Crucial for interactions with polar solvents and biological receptors. |

| π-π Stacking | The aromatic phenyl ring can stack with other aromatic systems. | Quantum Mechanics (DFT), Symmetry-Adapted Perturbation Theory (SAPT) | Moderate to High: Important for self-assembly and binding to aromatic residues in proteins. |

| Halogen Bonding | The fluorine atom can act as a halogen bond donor, interacting with nucleophilic sites. | Quantum Mechanics (DFT), Non-Covalent Interaction (NCI) plots | Moderate: Can contribute to binding specificity and affinity in certain environments. |

| Hydrophobic Interactions | The ethyl group and the phenyl ring contribute to hydrophobic interactions. | Molecular Dynamics (MD), MM/GBSA | High: A significant driving force for binding to nonpolar pockets in proteins. |

| Dipole-Dipole Interactions | The polar C-F and C-O bonds create a molecular dipole moment. | Quantum Mechanics (DFT) | Moderate: Influences the overall orientation and interaction energy with other polar molecules. |

This table outlines the expected intermolecular interactions and the computational methods used to study them, based on the functional groups present in this compound and studies of analogous molecules.

Advanced Applications and Role As a Synthon in Organic Synthesis

Strategic Utilization of (4-Ethoxy-2-fluorophenyl)methanol in the Synthesis of Complex Organic Molecules

The strategic value of this compound lies in its capacity to act as a versatile building block in the synthesis of a variety of complex organic molecules. Its utility is particularly pronounced in the construction of pharmaceutical and agrochemical intermediates where the presence of the fluorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of the final product.

The hydroxymethyl group serves as a convenient handle for a wide array of chemical modifications. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry points for the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig olefination, aldol (B89426) condensations, and amide couplings. Conversely, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities.

The fluorine atom at the ortho position to the hydroxymethyl group exerts a significant electronic effect, influencing the reactivity of the aromatic ring and the acidity of the benzylic proton. This substitution pattern is often sought after in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The ethoxy group, on the other hand, modulates the lipophilicity of the molecule, a critical parameter for drug absorption and distribution.

Integration into Multi-Component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all the starting materials. The functional group array of this compound makes it a potentially valuable component in the design of novel MCRs.

The aldehyde, which can be easily derived from this compound via oxidation, is a common electrophilic component in many well-established MCRs, such as the Ugi, Passerini, and Biginelli reactions. The incorporation of the (4-ethoxy-2-fluorophenyl) moiety into the products of these reactions can rapidly generate libraries of structurally diverse compounds with potential biological activities. The fluorine and ethoxy substituents can provide unique steric and electronic properties to the resulting heterocyclic scaffolds, which are often privileged structures in drug discovery.

Despite the theoretical potential for its inclusion in MCRs, a comprehensive survey of current academic and patent literature does not reveal widespread, explicitly reported examples of this compound or its direct derivatives as a key reactant in multi-component reaction schemes. The development of new MCRs that specifically leverage the unique reactivity of this compound remains an area ripe for exploration.

Precursor in Academic Materials Chemistry Research (e.g., functional monomers, polymer precursors)

The application of this compound extends beyond the synthesis of discrete small molecules into the realm of materials science. The presence of the polymerizable hydroxymethyl group, combined with the electronic properties imparted by the fluorine and ethoxy substituents, makes it an attractive candidate as a precursor for functional monomers and polymers.

In the context of academic materials chemistry research, this compound could be envisioned as a starting material for the synthesis of novel monomers for various polymerization techniques. For instance, the hydroxymethyl group could be esterified with acrylic or methacrylic acid to yield a vinyl monomer suitable for free-radical polymerization. The resulting polymers would feature the (4-ethoxy-2-fluorophenyl) moiety as a pendant group, which could impart specific properties to the material, such as altered refractive index, dielectric constant, and surface energy.

Furthermore, the di-functional nature of derivatives of this compound could be exploited in step-growth polymerization to create novel polyesters or polyethers. The fluorine substitution, in particular, is of interest in the design of materials with low surface energy, hydrophobicity, and enhanced thermal and chemical stability.

However, it is important to note that while the structural features of this compound suggest its potential as a precursor in materials chemistry, a thorough review of the current scientific literature does not indicate that it has been extensively utilized or reported in academic research for the development of functional monomers or polymers. This represents a potential opportunity for future research to explore the synthesis and characterization of new materials derived from this versatile building block.

Conclusion and Future Directions in the Academic Study of 4 Ethoxy 2 Fluorophenyl Methanol

Summary of Key Academic Contributions and Methodological Insights Pertaining to the Compound

The primary academic contribution concerning (4-Ethoxy-2-fluorophenyl)methanol is its availability as a synthetic intermediate, which stems from established methodologies for the preparation of its precursor, 4-Ethoxy-2-fluorobenzaldehyde. The synthesis of this key aldehyde is a notable methodological insight, typically achieved through a standard Williamson ether synthesis.

The common route involves the reaction of 2-Fluoro-4-hydroxybenzaldehyde (B1296990) with an ethylating agent like iodoethane (B44018) in the presence of a base such as potassium carbonate. This reaction proceeds efficiently to afford 4-Ethoxy-2-fluorobenzaldehyde chemicalbook.com. The subsequent conversion of the aldehyde to the target alcohol, this compound, is accomplished via a standard reduction of the carbonyl group. This step is typically performed using a mild reducing agent, as detailed in the table below.

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-hydroxybenzaldehyde | Iodoethane (CH3CH2I), Potassium Carbonate (K2CO3) | 4-Ethoxy-2-fluorobenzaldehyde | Williamson Ether Synthesis |

| 2 | 4-Ethoxy-2-fluorobenzaldehyde | Sodium Borohydride (B1222165) (NaBH4), Methanol (B129727) (MeOH) | This compound | Carbonyl Reduction |

The academic significance of this compound is therefore not in a novel or unique synthesis of its own, but in its role as a readily accessible, functionalized building block derived from its aldehyde precursor. The presence of the fluorine atom, the ethoxy group, and the versatile hydroxymethyl group in a specific arrangement makes it a valuable tool for chemists engaged in multi-step synthetic campaigns.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite its availability, the full synthetic potential of this compound remains largely unexplored in academic literature. Several promising research avenues could leverage its unique structure.

Development as a Protecting Group: Fluorinated benzyl (B1604629) ethers have been investigated as alternative protecting groups for hydroxyl functions in complex syntheses, such as in oligosaccharide chemistry. The fluorine atoms can enhance NMR spectral resolution by shifting the signals of the benzylic protons and carbons. The potential of this compound to be converted into a novel protecting group for alcohols has not been investigated and represents a significant unexplored application.

Use in Medicinal Chemistry: The 2-fluoro-4-alkoxy phenyl motif is of interest in medicinal chemistry for its ability to modulate metabolic stability and receptor-binding interactions. A systematic investigation into the synthesis of libraries of compounds derived from this compound could lead to the discovery of new bioactive molecules.

Derivatization and Catalysis: The hydroxymethyl group can be converted into a variety of other functional groups (e.g., halides, amines, ethers). Exploring the catalytic functionalization of the benzylic C-H or C-O bonds could yield new, efficient synthetic methods.

A key methodological challenge is the selective functionalization of the aromatic ring. The current substitution pattern directs further electrophilic aromatic substitution to specific positions, but achieving alternative substitution patterns would require the development of more sophisticated, regioselective C-H activation or functionalization strategies.

Broader Implications for Organic Chemistry Research and Synthetic Design

The study and application of molecules like this compound have broader implications for the field of organic chemistry. Its existence underscores the importance of creating and commercializing a diverse array of small, functionalized building blocks. The strategic placement of fluorine atoms, as seen in this compound, is a central theme in modern drug discovery and materials science.

The availability of such reagents allows synthetic chemists to design more efficient and convergent synthetic routes. Instead of constructing the substituted aromatic ring from scratch, researchers can use this pre-functionalized synthon, saving multiple steps and resources. This "building block approach" is fundamental to the rapid assembly of complex molecular architectures.

Furthermore, the synthesis of its precursor highlights the robustness and reliability of classic named reactions like the Williamson ether synthesis. The continued application of these foundational reactions to create novel starting materials demonstrates their enduring power in enabling new scientific discoveries. In essence, this compound is a testament to the principle that the innovation in organic synthesis relies not only on the discovery of new reactions but also on the clever application and combination of established methods to produce valuable and versatile chemical tools.

Q & A

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter the compound’s biological and physicochemical properties?

- Methodological Answer : Comparative studies using analogs (e.g., (2-chloro-5-ethoxy-4-fluorophenyl)methanol ) reveal that chlorine increases lipophilicity (logP ↑) and hydrogen-bonding capacity, affecting membrane permeability. Fluorine’s electronegativity enhances metabolic stability, as seen in SAR studies of fluorinated pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.